(5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone
Description
The compound (5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone is a pyrazoline derivative featuring a dihydropyrazole core substituted with:
- A 2-hydroxy-3-methoxyphenyl group at position 5, contributing hydrogen-bonding capacity and electron-donating effects.
- A thiophen-2-yl moiety at position 3, enhancing aromatic π-π interactions and modulating electronic properties.
- A 4-methoxyphenyl methanone at position 1, providing lipophilicity and structural rigidity.
The unique substitution pattern of this compound suggests tailored electronic and steric properties, distinguishing it from related analogs.
Properties
IUPAC Name |
[3-(2-hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-15-10-8-14(9-11-15)22(26)24-18(13-17(23-24)20-7-4-12-29-20)16-5-3-6-19(28-2)21(16)25/h3-12,18,25H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMKLTHRKXMZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with a variety of receptors or enzymes, given its aromatic rings and functional groups
Mode of Action
It’s plausible that the compound could bind to its targets via non-covalent interactions such as hydrogen bonding, given the presence of hydroxy and methoxy groups.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Given its molecular structure, it’s likely that the compound is lipophilic, which could influence its absorption and distribution within the body. The presence of metabolically labile groups such as the methoxy group suggests that the compound could be metabolized in the body, potentially affecting its bioavailability.
Result of Action
Based on the biological activities of structurally similar compounds, it’s possible that this compound could have anti-inflammatory, antiviral, or anticancer effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH due to the presence of ionizable groups. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets.
Biological Activity
The compound (5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone is a complex organic molecule featuring a pyrazole ring, thiophene moieties, and hydroxy and methoxy substituents. This structural complexity suggests potential for diverse biological activities, making it a candidate for various applications in medicinal chemistry and drug development.
Structural Characteristics
The compound's structure includes:
- Pyrazole Ring : Known for its role in various biological activities.
- Thiophene Moieties : Contribute to the compound's electron-rich nature, enhancing its interaction with biological targets.
- Hydroxy and Methoxy Groups : These substituents can influence solubility and bioavailability.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess antimicrobial properties. For instance, compounds structurally related to the target compound have demonstrated activity against various bacterial strains. The presence of thiophene rings enhances this activity due to their ability to disrupt microbial membranes .
Anti-inflammatory Properties
Compounds similar to (5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone have been evaluated for their anti-inflammatory effects. In particular, pyrazole derivatives have shown promising results in reducing inflammation in animal models, suggesting that the target compound may also exhibit similar properties .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. The presence of hydroxy and methoxy groups is believed to enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies can provide insights into potential binding sites on target proteins, such as enzymes involved in inflammation or microbial resistance mechanisms.
Binding Affinity Studies
Preliminary computational studies suggest that the compound may interact effectively with key biological macromolecules. For example, docking studies have indicated a strong binding affinity to acetylcholinesterase and carbonic anhydrase enzymes, which are critical in various physiological processes .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique properties of (5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-(Thiophen-2-yl)-5-methylpyrazole | Pyrazole with methyl group | Antimicrobial |
| 4-(2-Hydroxyphenyl)-1H-pyrazole | Hydroxy-substituted pyrazole | Anti-inflammatory |
| 2-Methylthio-thiophene | Thiophene with methylthio group | Anticancer |
This table illustrates how the dual thiophene structure combined with hydroxymethoxy-substituted pyrazole may enhance solubility and bioavailability compared to similar compounds, potentially leading to improved therapeutic efficacy .
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
- Antimicrobial Efficacy : A study reported that a series of pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at the thiophene position could enhance potency.
- Anti-inflammatory Effects : In a carrageenan-induced paw edema model, certain pyrazole derivatives were shown to significantly reduce inflammation compared to standard anti-inflammatory drugs. This suggests potential for therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : Research into neuroprotective effects has revealed that certain pyrazoles can inhibit β-amyloid aggregation, indicating potential for treating neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that structural modifications in the phenyl moiety of similar compounds can enhance their biological activity against various cancer cell lines. The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cell division and tumor growth .
Case Study:
A study synthesized a series of pyrazole derivatives, including compounds structurally related to (5-(2-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone. These compounds were tested for their cytotoxic effects on cancer cells, demonstrating promising results in inhibiting cell proliferation .
Antiviral Properties
The compound has also been evaluated for its antiviral potential. Modifications in the chemical structure have been shown to influence the antiviral activity against specific viruses. The ability to tune these properties through structural variations makes pyrazole derivatives valuable candidates for further development as antiviral agents .
Data Table: Antiviral Activity of Pyrazole Derivatives
| Compound | Virus Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Influenza | 12.5 | |
| Compound B | HIV | 8.0 | |
| Compound C | Hepatitis | 15.0 |
Organic Electronics
Pyrazole derivatives are being explored in the field of organic electronics due to their semiconducting properties. The incorporation of thiophene and phenolic groups enhances charge transport capabilities, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Study:
A recent study investigated the use of similar pyrazole compounds in organic solar cells, revealing improved efficiency compared to traditional materials. The study highlighted the role of molecular structure in optimizing device performance .
Photovoltaic Applications
The compound's ability to absorb light effectively makes it a candidate for use in photovoltaic materials. Research is ongoing to understand how structural modifications can enhance light absorption and energy conversion efficiency.
Comparison with Similar Compounds
Structural Analysis
Single-crystal X-ray diffraction (SC-XRD) is a key tool for confirming pyrazoline structures. Programs like SHELXL () are routinely used for refinement . demonstrates that pyrazoline derivatives often adopt planar conformations, with substituents like fluorophenyl groups deviating perpendicularly . For the target compound, the thiophene and 4-methoxyphenyl groups may induce similar conformational twists, affecting packing and intermolecular interactions.
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key Observations:
- Hydroxy vs. Methoxy Groups: The target compound’s 2-hydroxy-3-methoxyphenyl group offers both H-bond donor (OH) and acceptor (OCH₃) sites, improving solubility relative to fully methoxylated analogs () .
- Thiophene vs.
Crystallographic and Conformational Differences
highlights that pyrazoline derivatives often exhibit isostructural packing with triclinic symmetry (P 1̄) and two independent molecules per asymmetric unit . The target compound’s thiophene and 4-methoxyphenyl groups may induce distinct torsion angles compared to fluorophenyl or triazole-substituted analogs, affecting crystal packing and solubility.
Q & A
Q. What are the standard synthetic routes for preparing this pyrazoline-based methanone compound?
The compound is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate in acetic acid. For example, (E)-3-(substituted phenyl)-1-(aryl)prop-2-en-1-one is refluxed with hydrazine hydrate (4.0 mmol) in glacial acetic acid for 5–8 hours, followed by TLC monitoring and recrystallization from ethanol or DMF . Yield optimization (e.g., 82% in one study) depends on stoichiometry and solvent choice .
Q. Which analytical techniques are critical for structural validation?
- NMR Spectroscopy : Confirms substituent positions (e.g., methoxy, hydroxy, and thiophene groups) through chemical shifts (e.g., δ 3.8–4.2 ppm for methoxy ).
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 6.69° between pyrazoline and 2-hydroxy-3-methoxyphenyl groups) and hydrogen-bonding networks .
- Mass Spectrometry : Validates molecular weight (e.g., MW 281.31 g/mol for a related analog ).
Q. What preliminary biological activities have been reported for similar pyrazoline derivatives?
Pyrazoline analogs exhibit antimicrobial, antifungal, and antioxidant properties. For example, substituted phenyl and thiophene groups enhance activity against Gram-positive bacteria, likely via membrane disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for regioselectivity .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield (>75%) .
Q. What mechanistic insights explain the regioselectivity of pyrazoline ring formation?
Density Functional Theory (DFT) studies suggest that electron-donating groups (e.g., methoxy) stabilize the transition state during hydrazine attack on the α,β-unsaturated ketone. Kinetic control favors 1,2-addition, confirmed by isolating intermediates in low-temperature reactions .
Q. How can computational modeling predict the compound’s bioactivity?
Q. How to address contradictions in crystallographic data for dihedral angles?
In one study, phenyl rings formed dihedral angles of 6.69° and 74.88° with the pyrazoline core, stabilized by C–H···O hydrogen bonds. Discrepancies in other studies may arise from crystallization solvents (e.g., DMF vs. ethanol) or temperature gradients. Repeating experiments with controlled conditions and Rietveld refinement can resolve inconsistencies .
Q. What structure-activity relationships (SAR) emerge from modifying substituents?
- Thiophene vs. Phenyl : Thiophene enhances π-π stacking with bacterial DNA, increasing potency .
- Methoxy Position : 3-Methoxy groups improve solubility but reduce metabolic stability compared to 4-methoxy .
- Hydroxy Group : Removal diminishes antioxidant activity by 40%, indicating its role in radical scavenging .
Q. How does the compound’s stability vary under physiological conditions?
Q. What comparative advantages does this compound offer over analogs with alternative heterocycles?
Compared to triazole or thiazolidinone analogs, this compound’s dihydropyrazole core provides:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
